(3R,4R)-4-(2-chlorophenoxy)oxolan-3-ol
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Overview
Description
(3R,4R)-4-(2-chlorophenoxy)oxolan-3-ol is a chiral organic compound with a tetrahydrofuran ring substituted with a 2-chlorophenoxy group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(2-chlorophenoxy)oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorophenol and a suitable tetrahydrofuran derivative.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through a cyclization reaction, often involving an intramolecular nucleophilic substitution.
Introduction of the 2-Chlorophenoxy Group: The 2-chlorophenoxy group is introduced via an etherification reaction, where 2-chlorophenol reacts with the tetrahydrofuran derivative under basic conditions.
Hydroxylation: The hydroxyl group is introduced through a selective oxidation reaction, often using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-(2-chlorophenoxy)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form a diol or other reduced derivatives using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The 2-chlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Diols, reduced derivatives.
Substitution: Various substituted tetrahydrofuran derivatives.
Scientific Research Applications
(3R,4R)-4-(2-chlorophenoxy)oxolan-3-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific biological pathways.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3R,4R)-4-(2-chlorophenoxy)oxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-(2-bromophenoxy)tetrahydrofuran-3-ol: Similar structure with a bromine atom instead of chlorine.
(3R,4R)-4-(2-fluorophenoxy)tetrahydrofuran-3-ol: Similar structure with a fluorine atom instead of chlorine.
(3R,4R)-4-(2-methylphenoxy)tetrahydrofuran-3-ol: Similar structure with a methyl group instead of chlorine.
Uniqueness
(3R,4R)-4-(2-chlorophenoxy)oxolan-3-ol is unique due to the presence of the 2-chlorophenoxy group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for research and development.
Properties
CAS No. |
2005617-69-4; 2165652-31-1 |
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Molecular Formula |
C10H11ClO3 |
Molecular Weight |
214.65 |
IUPAC Name |
(3R,4R)-4-(2-chlorophenoxy)oxolan-3-ol |
InChI |
InChI=1S/C10H11ClO3/c11-7-3-1-2-4-9(7)14-10-6-13-5-8(10)12/h1-4,8,10,12H,5-6H2/t8-,10-/m1/s1 |
InChI Key |
LKRYRFBTXSTQRV-PSASIEDQSA-N |
SMILES |
C1C(C(CO1)OC2=CC=CC=C2Cl)O |
solubility |
not available |
Origin of Product |
United States |
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